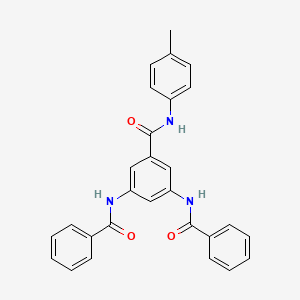![molecular formula C11H10N2O2S2 B6027942 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6027942.png)
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone, also known as HTE, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for investigating biochemical and physiological processes.
作用機序
The mechanism of action of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone involves the inhibition of certain enzymes and proteins. This compound has been shown to bind to the active site of these enzymes and proteins, preventing them from carrying out their normal function. This mechanism of action has been extensively studied in vitro, and has been shown to be effective in a variety of experimental systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro, this compound has been shown to modulate the activity of certain enzymes and proteins, leading to changes in cellular signaling pathways. Additionally, this compound has been shown to have antioxidant properties, which may be useful in preventing oxidative damage in cells. However, the physiological effects of this compound in vivo have not been extensively studied, and further research is needed to determine its potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone in lab experiments is its high purity and stability. This compound can be synthesized with high yields and purity, making it a reliable tool for investigating biochemical and physiological processes. Additionally, this compound has been shown to be effective in a variety of experimental systems, making it a versatile tool for scientific research.
However, there are also limitations to using this compound in lab experiments. One limitation is that the physiological effects of this compound in vivo are not well understood, and further research is needed to determine its potential therapeutic applications. Additionally, this compound may have off-target effects on other enzymes and proteins, which could complicate its use in certain experimental systems.
将来の方向性
There are many potential future directions for research on 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone. One area of research could focus on the development of new synthetic methods for producing this compound, with the goal of improving yields and purity. Additionally, further research is needed to determine the physiological effects of this compound in vivo, with the goal of identifying potential therapeutic applications. Finally, this compound could be used as a tool for investigating the mechanisms of action of other enzymes and proteins, with the goal of identifying new targets for drug development.
合成法
The synthesis of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone involves a multi-step process that begins with the reaction of 2-bromo-1-(2-thienyl)ethanone with sodium hydride to form the corresponding thiol. The thiol is then reacted with 4-hydroxy-6-methyl-2-pyrimidinyl bromide to form the final product, this compound. This synthesis method has been optimized to produce high yields of this compound with high purity, making it suitable for use in scientific research.
科学的研究の応用
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone has been used in a variety of scientific research applications, including as a tool for investigating the mechanisms of action of various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying their function. Additionally, this compound has been used to investigate the role of certain proteins in cellular signaling pathways, and has been shown to modulate their activity in vitro.
特性
IUPAC Name |
4-methyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-7-5-10(15)13-11(12-7)17-6-8(14)9-3-2-4-16-9/h2-5H,6H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJNNVDRDXQSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methylbenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6027862.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6027866.png)
![ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate](/img/structure/B6027868.png)
![2-(ethylthio)-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6027872.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6027879.png)
![methyl 5-{[1-(2-fluorobenzyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6027880.png)


![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole hydrochloride](/img/structure/B6027917.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6027924.png)
![3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6027937.png)
![N-(3-acetylphenyl)-2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6027943.png)
![4-{[1-(3-oxo-3-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B6027954.png)
![3-(4-methoxyphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B6027958.png)